molecular formula C19H20F3N B13417941 alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine CAS No. 73758-29-9

alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine

Cat. No.: B13417941
CAS No.: 73758-29-9
M. Wt: 319.4 g/mol
InChI Key: DWMOMPIWTFFQAY-UXBLZVDNSA-N
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Description

alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, a methyl substituent on the alpha carbon of the ethylamine chain, and a 3-phenylallyl group attached to the nitrogen atom.

The compound’s stability and lipophilicity are enhanced by the -CF₃ group, which reduces metabolic degradation and improves blood-brain barrier penetration compared to non-fluorinated analogs .

Properties

CAS No.

73758-29-9

Molecular Formula

C19H20F3N

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C19H20F3N/c1-15(23-12-6-10-16-7-3-2-4-8-16)13-17-9-5-11-18(14-17)19(20,21)22/h2-11,14-15,23H,12-13H2,1H3/b10-6+

InChI Key

DWMOMPIWTFFQAY-UXBLZVDNSA-N

Isomeric SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC/C=C/C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of a phenethylamine derivative with a trifluoromethyl-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenethylamine derivatives.

Scientific Research Applications

Alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine and related compounds:

Compound Name Substituents on Phenethylamine Backbone Molecular Weight (g/mol) Notable Activities Binding Affinity (nM) Toxicity (LD₅₀, Rodent)
Target Compound -CF₃ (meta), -CH₃ (alpha), N-(3-phenylallyl) ~341.36* Dopaminergic modulation (predicted) Not reported Not reported
alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine () -CF₃ (meta), -CH₃ (alpha), N-propyl 245.27 Dopaminergic modulation 15 Not reported
N,N-dimethyl-2-(trifluoromethyl)phenylethylamine () -CF₃ (meta), N,N-dimethyl 217.24 Stimulant effects 20 Not reported
alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine () -CF₃ (meta), -CH₃ (alpha), N-(2-piperidin-2-ylethyl) 314.39 Serotonergic activity (predicted) Not reported Not reported
alpha-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine () -CF₃ (meta), -CH₃ (alpha), N-(2-phenoxyethyl) 323.39 Acute neurotoxicity Not reported 100 mg/kg (intraperitoneal, mouse)

Notes:

  • Binding Affinity : The target compound’s 3-phenylallyl group may enhance affinity for dopamine transporters (DAT) compared to N-propyl analogs (), though empirical data is lacking.
  • Toxicity: The phenoxyethyl analog () exhibits significant acute toxicity, suggesting that bulkier N-substituents (e.g., phenylallyl) may alter metabolic pathways and toxicity profiles.

Key Research Findings and Functional Differences

Electron-Withdrawing Effects: The trifluoromethyl group in all listed compounds enhances metabolic stability and receptor binding selectivity compared to non-fluorinated phenethylamines. For example, the N-propyl analog () shows a binding affinity of 15 nM for dopaminergic targets, outperforming non-fluorinated amphetamines (e.g., ~20 nM for alpha-methylphenethylamine) .

Substituent-Driven Activity: N-propyl vs. N-phenylallyl: The N-propyl group () favors dopaminergic modulation, while the phenylallyl group (target compound) may shift activity toward serotonin receptors due to increased steric bulk and aromatic interactions . Piperidinyl vs. Phenoxyethyl: The piperidinyl analog () likely targets serotonin receptors, whereas the phenoxyethyl derivative () exhibits neurotoxic effects, possibly due to reactive metabolite formation .

Toxicity Trends: Larger N-substituents (e.g., phenoxyethyl) correlate with higher acute toxicity (), suggesting that the phenylallyl group’s conjugated system might mitigate toxicity by reducing reactive intermediate formation .

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